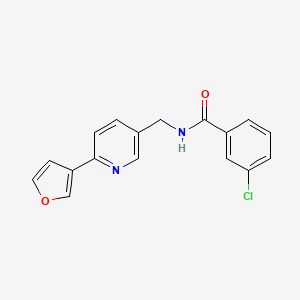
3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that has attracted significant attention in scientific research. It is a novel small-molecule inhibitor that has shown promising results in various studies.
Applications De Recherche Scientifique
Pharmaceutical Applications
Anticancer Activity: Research indicates that compounds similar to 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. These compounds can potentially inhibit the proliferation of cancer cells by interfering with specific cellular pathways . This makes them promising candidates for developing new anticancer drugs.
Antimicrobial Properties: The structural components of this compound, particularly the furan and pyridine rings, are known to enhance antimicrobial activity. This compound could be explored for its potential to combat bacterial and fungal infections, offering a new avenue for antibiotic development .
Chemical Synthesis
Suzuki–Miyaura Coupling Reactions: The benzamide moiety in this compound can be utilized in Suzuki–Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This application is crucial for creating complex molecules in pharmaceuticals and materials science .
Material Science
Organic Semiconductors: The unique electronic properties of the furan and pyridine rings in this compound make it a candidate for use in organic semiconductors. These materials are essential for developing flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Biological Research
Enzyme Inhibition Studies: This compound can be used to study enzyme inhibition, particularly in pathways involving cytochrome P450 enzymes. Understanding how this compound interacts with these enzymes can provide insights into metabolic processes and aid in the design of enzyme inhibitors for therapeutic use .
Agricultural Chemistry
Pesticide Development: The structural features of this compound suggest potential use in developing new pesticides. Its ability to disrupt specific biological pathways in pests can lead to the creation of more effective and environmentally friendly pest control agents .
Environmental Science
Pollutant Degradation: Compounds like 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide can be studied for their ability to degrade environmental pollutants. Their chemical structure may facilitate the breakdown of harmful substances, contributing to cleaner and safer environments .
Medicinal Chemistry
Drug Design and Development: The compound’s unique structure allows for the exploration of its potential as a lead compound in drug design. By modifying its chemical structure, researchers can develop new drugs with improved efficacy and reduced side effects .
Toxicology
Toxicity Profiling: Understanding the toxicological profile of this compound is essential for its safe application in various fields. Studies on its toxicity can help determine safe dosage levels and identify any potential adverse effects on human health and the environment .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways .
Result of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to exhibit a wide range of biological activities .
Propriétés
IUPAC Name |
3-chloro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-15-3-1-2-13(8-15)17(21)20-10-12-4-5-16(19-9-12)14-6-7-22-11-14/h1-9,11H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGFMYLZBSGYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

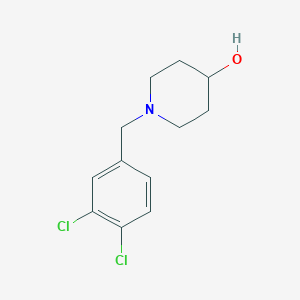
![3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B2448842.png)

![3-((4-methyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2448844.png)
![N-(4-bromo-2-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2448845.png)
![2-Chloro-N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]propanamide](/img/structure/B2448846.png)
![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2448847.png)
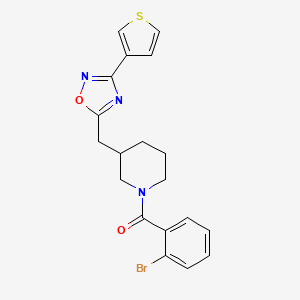
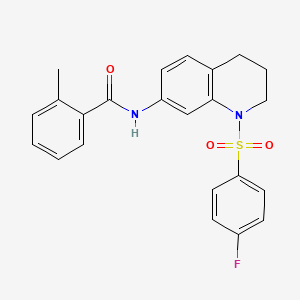
![2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2448855.png)
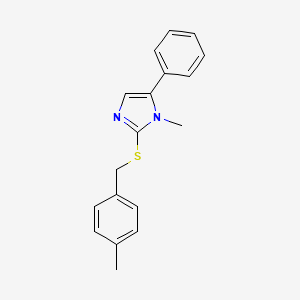
![(7E)-7-(Hydroxymethylidene)-3-nitro-8,9,10,11-tetrahydroazepino[1,2-a]quinazolin-5-one](/img/structure/B2448858.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2448859.png)
